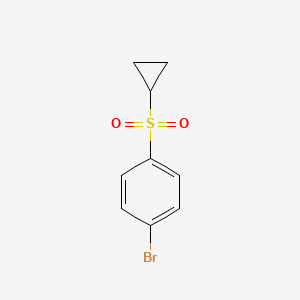

1-Bromo-4-(cyclopropanesulfonyl)benzene

Overview

Description

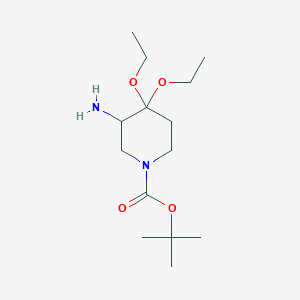

1-Bromo-4-(cyclopropanesulfonyl)benzene is a chemical compound with the molecular formula C9H9BrO2S. It has a molecular weight of 261.14 g/mol . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound could involve electrophilic aromatic substitution reactions . A detailed synthesis analysis would require more specific information or context.Chemical Reactions Analysis

The chemical reactions involving this compound could include nucleophilic substitution reactions . A detailed chemical reactions analysis would require more specific information or context.Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3, a boiling point of 391.0±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 61.6±3.0 kJ/mol and a flash point of 190.3±25.7 °C .Scientific Research Applications

Synthesis and Catalysis

1-Bromo-4-(cyclopropanesulfonyl)benzene is involved in various synthesis processes and catalytic reactions. For instance, its derivatives participate in multi-coupling reactions with electrophiles such as aldehydes, ketones, nitriles, and alkynes in the presence of zinc metal, leading to the formation of unsaturated sulfones. These sulfones can further react with soft or hard nucleophiles to yield highly functionalized sulfones, which can be transformed into enones or dienones. This demonstrates the compound's versatility as a multi-coupling reagent synthetically equivalent to certain synthons, highlighting its significant role in synthetic organic chemistry (Auvray, Knochel, & Normant, 1985).

Molecular Complexity and Diversity

The compound also serves as a precursor in reactions leading to the assembly of complex molecules. For example, 1-Bromo-2-(cyclopropylidenemethyl)benzenes, closely related to this compound, react with 2-alkynylphenols under palladium catalysis to produce indeno[1,2-c]chromenes. This reaction allows for the efficient introduction of molecular complexity and diversity from readily available starting materials, showcasing the compound's utility in the construction of complex molecular architectures (Pan, Luo, Ding, Fan, & Wu, 2014).

Fluorescence Properties

Furthermore, derivatives of this compound, such as 1-Bromo-4-(2,2-diphenylvinyl)benzene, have been synthesized and their fluorescence properties investigated. These compounds exhibit aggregation-induced emission (AIE) characteristics, with significantly higher fluorescence intensity in the solid state compared to the solution state. This property is valuable for applications in materials science, particularly in the development of fluorescent materials and sensors (Zuo-qi, 2015).

Mechanism of Action

Target of Action

1-Bromo-4-(cyclopropylsulfonyl)benzene is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagents are transferred from boron to palladium . This is a key step in the Suzuki–Miyaura coupling reaction .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination . The 1-Bromo-4-(cyclopropylsulfonyl)benzene plays a crucial role in the transmetalation step . The downstream effects of this reaction include the formation of new carbon–carbon bonds .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight (26114 Da ) and its chemical structure .

Result of Action

The result of the action of 1-Bromo-4-(cyclopropylsulfonyl)benzene is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .

Action Environment

The action of 1-Bromo-4-(cyclopropylsulfonyl)benzene is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Furthermore, the organoboron reagents used in this reaction are relatively stable, readily prepared, and generally environmentally benign .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

1-Bromo-4-(cyclopropanesulfonyl)benzene plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to exhibit reactivity similar to sulfonyl chlorides, making it a useful reagent in the synthesis of novel compounds and intermediates . The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. For example, it may interact with cysteine residues in proteins, leading to the formation of sulfonamide linkages. These interactions can modulate the function of enzymes and proteins, influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its reactivity with biomolecules can lead to gradual changes in cellular processes over time. Long-term exposure to the compound may result in cumulative effects on cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological functions .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic pathways can influence the compound’s overall effects on cellular function and its potential therapeutic applications. For example, the interaction of this compound with cytochrome P450 enzymes can result in the formation of reactive intermediates that further modulate cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms or passive diffusion. Once inside the cell, it may interact with intracellular binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also be influenced by its affinity for certain cell types and its ability to cross cellular membranes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Alternatively, this compound may accumulate in the nucleus, where it can influence gene expression by interacting with transcription factors and other nuclear proteins .

properties

IUPAC Name |

1-bromo-4-cyclopropylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2S/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJMDWOCBCVVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716492 | |

| Record name | 1-Bromo-4-(cyclopropanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

648906-28-9 | |

| Record name | 1-Bromo-4-(cyclopropylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=648906-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(cyclopropanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1441480.png)

![1-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B1441489.png)